3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide
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Overview
Description
3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide typically involves the cycloaddition of sulfene (CH2=SO2) to enamines, followed by reduction to yield the desired thietane 1,1-dioxide . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration .
Industrial Production Methods
Industrial production methods for thietane derivatives often involve the use of photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds . These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thietane derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the thietane ring can be modified with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Sodium phenolates and thiophenolates are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted thietane 1,1-dioxides, which can have different functional groups attached to the thietane ring .
Scientific Research Applications
3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biology: Thietane derivatives have shown potential as antiviral and anticancer agents.
Medicine: The compound is being investigated for its antidepressant properties.
Industry: Thietane 1,1-dioxides are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets such as serotonin receptors and α2-adrenergic receptors . The compound’s antidepressant effects are believed to be due to its serotonin-positive properties and the blockade of these receptors .
Comparison with Similar Compounds
Similar Compounds
3-Cyanothiete 1,1-dioxide: Known for its high reactivity in cycloaddition reactions.
3-Phenylsulfanylthietane-1,1-dioxide: Exhibits antidepressant activity similar to 3-((2-Ethylcyclopentyl)amino)thietane 1,1-dioxide.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the 2-ethylcyclopentyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-(2-ethylcyclopentyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-2-8-4-3-5-10(8)11-9-6-14(12,13)7-9/h8-11H,2-7H2,1H3 |
InChI Key |
IREFKOZIJRQEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
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